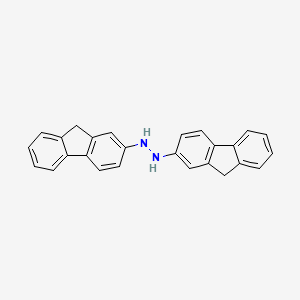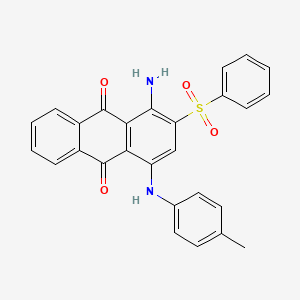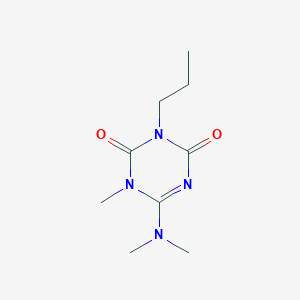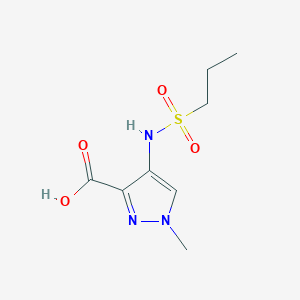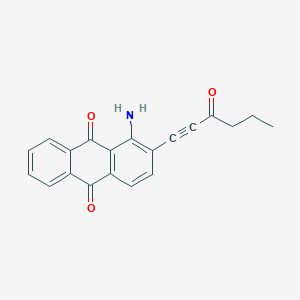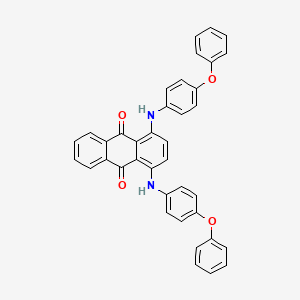
Benzyl (5-iodothiazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (5-iodothiazol-4-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 5-iodothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-iodothiazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-iodothiazol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (5-iodothiazol-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the thiazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.
Hydrolysis: Products include 5-iodothiazol-4-amine and benzyl alcohol.
Aplicaciones Científicas De Investigación
Benzyl (5-iodothiazol-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving thiazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of Benzyl (5-iodothiazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The carbamate group can also undergo hydrolysis, releasing active amines that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Carbamate: A simpler analogue without the thiazole ring, used as a protecting group in organic synthesis.
5-Iodothiazole: Lacks the benzyl carbamate moiety, used in various chemical reactions and as a building block in synthesis.
Thiazole Derivatives: Compounds with different substituents on the thiazole ring, exhibiting diverse biological activities.
Uniqueness
Benzyl (5-iodothiazol-4-yl)carbamate is unique due to the combination of the benzyl carbamate and 5-iodothiazole moieties. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound in both synthetic and applied chemistry.
Propiedades
Fórmula molecular |
C11H9IN2O2S |
|---|---|
Peso molecular |
360.17 g/mol |
Nombre IUPAC |
benzyl N-(5-iodo-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C11H9IN2O2S/c12-9-10(13-7-17-9)14-11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |
Clave InChI |
VSYDASUTTVOJPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=C(SC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





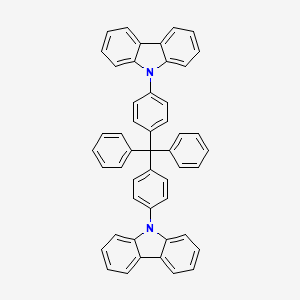
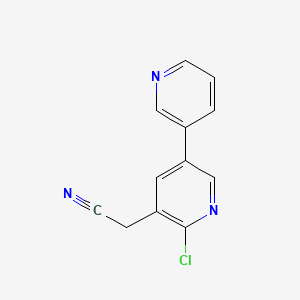
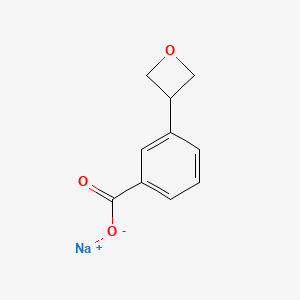
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
